
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate, also known as JNJ-63533054, is a novel and selective allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). It is a potential drug candidate for the treatment of Parkinson's disease, anxiety, and other neurological disorders.
Mecanismo De Acción
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate is a selective allosteric modulator of the mGluR4 receptor. It binds to a specific site on the receptor, causing a conformational change that enhances the receptor's response to glutamate. This results in the modulation of glutamate release and neurotransmission, leading to the observed neuroprotective and anxiolytic effects.
Biochemical and Physiological Effects:
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. It has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the development of neurodegenerative diseases. In addition, (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate has been shown to increase the release of dopamine, a neurotransmitter that is depleted in Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate has several advantages for lab experiments. It is a highly selective allosteric modulator of the mGluR4 receptor, which allows for precise modulation of glutamate neurotransmission. It also has good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, there are also limitations to using (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate in lab experiments. It is a relatively new compound, and its safety and efficacy in humans have not yet been fully established. In addition, the synthesis method is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate. One direction is to further investigate its potential therapeutic applications, particularly in Parkinson's disease and anxiety disorders. Another direction is to study its effects on other neurotransmitter systems and its potential for treating other neurological disorders. Additionally, researchers may explore modifications to the compound's structure to improve its pharmacokinetic properties and selectivity for the mGluR4 receptor. Finally, further studies are needed to establish the safety and efficacy of (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate in humans.
Métodos De Síntesis
The synthesis of (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate involves a series of chemical reactions. The starting material is cyclobutylamine, which is reacted with tert-butyl carbamate in the presence of a base to form the corresponding carbamate. This intermediate is then reacted with (R)-3-chloro-1,2-propanediol in the presence of a base and a solvent to yield the desired product. The synthesis method is a multi-step process that requires careful optimization of reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
(R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may be useful for the treatment of this condition. In addition, it has been shown to have anxiolytic effects in animal models of anxiety, indicating that it may have potential as a treatment for anxiety disorders. Furthermore, (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate has been found to modulate the release of glutamate, a key neurotransmitter involved in many neurological disorders.
Propiedades
IUPAC Name |
tert-butyl N-[(3R)-1-cyclobutylpyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-7-8-15(9-10)11-5-4-6-11/h10-11H,4-9H2,1-3H3,(H,14,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMQAWYPPIACQF-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

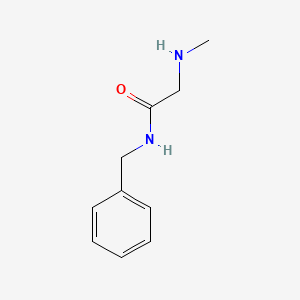
amino]-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2660588.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate](/img/structure/B2660590.png)
![3,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2660591.png)
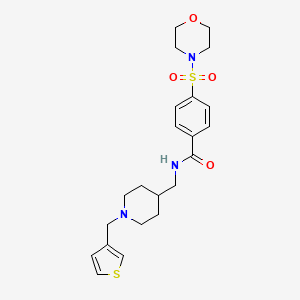
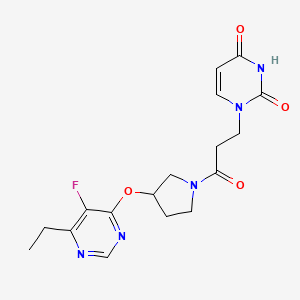
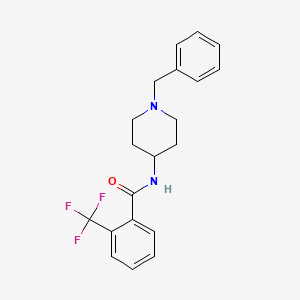
![N-(5-bromopyridin-2-yl)-1-[(2,2,3,3-tetramethyl-4-oxoazetidin-1-yl)methyl]piperidine-3-carboxamide](/img/structure/B2660597.png)
![3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2660598.png)
![2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2660599.png)
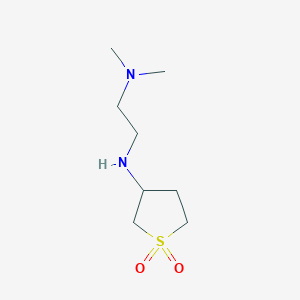
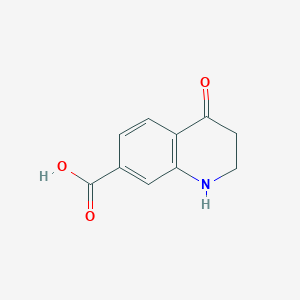
![4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane](/img/structure/B2660605.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-methoxybenzamide](/img/structure/B2660607.png)